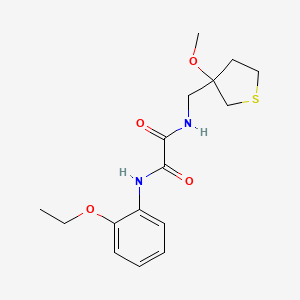

N1-(2-ethoxyphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-ethoxyphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

ES9-17 is a novel compound derived from the endosidin family, specifically designed to inhibit clathrin-mediated endocytosis (CME). This compound has been developed to retain the beneficial properties of its predecessor, ES9, while eliminating its undesirable protonophore activity. The following sections will detail the biological activity of ES9-17, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

ES9-17 functions primarily as an inhibitor of clathrin heavy chain (CHC), a critical protein involved in CME. By targeting CHC, ES9-17 disrupts the internalization of plasma membrane proteins and other extracellular molecules. This inhibition is particularly significant because CME is essential for various cellular processes, including nutrient uptake and receptor signaling.

Key Findings:

- Target Identification : ES9-17 was confirmed to specifically target CHC through affinity-based isolation techniques and X-ray crystallography .

- Protonophore Activity : Unlike its predecessor, ES9-17 does not exhibit protonophore activity, which is crucial for reducing cytotoxic effects observed with other compounds .

- Efficacy : The compound has demonstrated an effective concentration (EC50) of 13 µM in inhibiting FM4-64 uptake in Arabidopsis root epidermal cells .

Efficacy in Biological Systems

ES9-17 has been tested in both plant and mammalian cell systems, showcasing its versatility and potential applications in various fields of research.

Table 1: Efficacy of ES9-17 in Different Biological Systems

| Biological System | EC50 (µM) | Effect on Endocytosis | Reversibility |

|---|---|---|---|

| Arabidopsis Root Cells | 13 | Inhibition of FM4-64 uptake | Yes |

| HeLa Cells | Not specified | Inhibition of receptor internalization | Yes |

Case Studies

- Arabidopsis Study : In a study assessing the effects of ES9-17 on endocytosis, it was found that treatment with 30 µM ES9-17 significantly inhibited the uptake of FM4-64 without affecting cellular ATP levels, indicating a lack of cytotoxicity . The inhibition was reversible upon washout, demonstrating the compound's potential for transient applications in research.

- Human Cell Studies : Similar experiments conducted on human HeLa cells confirmed that ES9-17 effectively inhibited CME without inducing cytoplasmic acidification. This finding supports the compound's potential use in mammalian systems for studying endocytic pathways .

Propiedades

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-3-22-13-7-5-4-6-12(13)18-15(20)14(19)17-10-16(21-2)8-9-23-11-16/h4-7H,3,8-11H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXSIXRGSOXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.